4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can be achieved through several methods. One common approach involves the reaction of allyl bromides with N-substituted hydroxylamines in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions. This method provides a short and effective route to the desired oxazine compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in their substituents and reactivity.
Benzoxazines: These compounds have a benzene ring fused with the oxazine ring, leading to different chemical properties and applications.
Isoxazolidinones: These compounds have a similar ring structure but with different functional groups and reactivity.
Uniqueness
4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure and the presence of a hydroxymethyl group
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C8H13NO3/c10-4-6-5-12-8(11)9-3-1-2-7(6)9/h6-7,10H,1-5H2 |
InChI Key |
PPMKUPIQJQUFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(COC(=O)N2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.